molecular formula C17H17N5O3 B2554911 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949284-95-1

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2554911
CAS No.: 949284-95-1
M. Wt: 339.355
InChI Key: NSLFBTYBBHYEAE-UHFFFAOYSA-N
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Description

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring and substituted with hydroxyphenyl and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or acetonitrile to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate and competing for the active site. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

    8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Unique due to its specific substitution pattern and fused ring structure.

    Purine derivatives: Compounds like adenine and guanine, which are fundamental components of nucleic acids.

    Imidazole derivatives: Compounds such as histidine and its analogs, which play roles in enzyme catalysis and metal ion coordination.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both purine and imidazole rings, along with specific substitutions that confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

6-(4-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-5-7-12(23)8-6-11/h5-8,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLFBTYBBHYEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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